molecular formula C15H12BrNO4 B2767906 (4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone CAS No. 2102411-41-4

(4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone

Cat. No.: B2767906
CAS No.: 2102411-41-4
M. Wt: 350.168
InChI Key: APJBUPHUJLURMZ-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone is an organic compound that features a bromine atom, a methyl group, a methoxy group, and a nitro group attached to a phenyl ring

Scientific Research Applications

(4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes, due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with 4-methoxy-3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-bromo-3-methylbenzoic acid or 4-bromo-3-methylbenzaldehyde.

    Reduction: Formation of (4-bromo-3-methylphenyl)(4-methoxy-3-aminophenyl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-3-methylphenyl)(4-methoxyphenyl)methanone: Lacks the nitro group, which may result in different reactivity and biological activity.

    (4-Bromo-3-methylphenyl)(4-nitrophenyl)methanone: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    (4-Bromo-3-methylphenyl)(3-methoxy-4-nitrophenyl)methanone: Positional isomer with potentially different chemical and biological properties.

Uniqueness

(4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)-(4-methoxy-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-9-7-10(3-5-12(9)16)15(18)11-4-6-14(21-2)13(8-11)17(19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJBUPHUJLURMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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